L-Cystine dimethyl ester dihydrochloride

Description

BenchChem offers high-quality L-Cystine dimethyl ester dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Cystine dimethyl ester dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

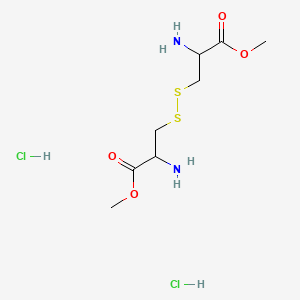

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18Cl2N2O4S2 |

|---|---|

Molecular Weight |

341.3 g/mol |

IUPAC Name |

methyl 2-amino-3-[(2-amino-3-methoxy-3-oxopropyl)disulfanyl]propanoate;dihydrochloride |

InChI |

InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H |

InChI Key |

QKWGUPFPCRKKMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to L-Cystine Dimethyl Ester Dihydrochloride for Researchers and Drug Development Professionals

L-Cystine dimethyl ester dihydrochloride, a key derivative of the amino acid L-cystine, has emerged as a valuable tool in biochemical research and pharmaceutical development. Its enhanced solubility and bioavailability compared to its parent molecule, L-cystine, make it a superior choice for a variety of applications, from cell culture supplementation to the synthesis of complex peptides and the development of novel drug delivery systems. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and practical applications, with a focus on providing actionable protocols for laboratory use.

Core Chemical and Physical Properties

L-Cystine dimethyl ester dihydrochloride is the dihydrochloride salt of the dimethyl ester of L-cystine. The esterification of the carboxyl groups significantly alters its physical properties, most notably its solubility.

| Property | Value | Source |

| CAS Number | 32854-09-4 | [1] |

| Molecular Formula | C8H18Cl2N2O4S2 | [1] |

| Molecular Weight | 341.28 g/mol | [1] |

| Appearance | White to off-white solid/powder | [][3] |

| Melting Point | 182-183 °C (decomposes) | [3][4] |

| Solubility | Soluble in water, methanol, and DMSO | [] |

| Optical Activity | [α]22/D −36.0° (c = 4% in methanol) | [4] |

Synthesis of L-Cystine Dimethyl Ester Dihydrochloride

The synthesis of L-Cystine dimethyl ester dihydrochloride is typically achieved through the esterification of L-cystine. A common method involves the reaction of L-cystine with methanol in the presence of an acid catalyst, such as hydrogen chloride.

Illustrative Synthesis Protocol:

Objective: To synthesize L-Cystine dimethyl ester dihydrochloride from L-cystine.

Materials:

-

L-Cystine

-

Methanol (anhydrous)

-

Hydrogen chloride (gas or in a solution like acetyl chloride in methanol)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Suspend L-cystine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the suspension or add a solution of acetyl chloride in methanol dropwise with continuous stirring. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.

-

Gently reflux the mixture for several hours until the L-cystine has completely dissolved, indicating the formation of the ester.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the solution to room temperature and then in an ice bath to precipitate the product.

-

Add anhydrous diethyl ether to the cold solution to further precipitate the L-Cystine dimethyl ester dihydrochloride.

-

Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety guidelines.

Mechanism of Action and Role in Oxidative Stress

L-Cystine dimethyl ester dihydrochloride serves as a cell-permeable precursor to L-cystine and subsequently L-cysteine.[] This is crucial for cellular antioxidant defense systems, primarily through the synthesis of glutathione (GSH).[5][6]

Once inside the cell, the ester groups are hydrolyzed by cellular esterases to release L-cystine. The disulfide bond in L-cystine is then reduced to form two molecules of L-cysteine. L-cysteine is the rate-limiting amino acid for the synthesis of glutathione, a major intracellular antioxidant.[7][8]

Cellular Uptake and Glutathione Synthesis Pathway:

Caption: Cellular uptake and metabolism of L-Cystine dimethyl ester for glutathione synthesis.

Applications in Research and Drug Development

Cell Culture Supplementation

L-cystine is an essential amino acid for the in vitro growth of many cell lines.[6] However, its low solubility in neutral pH media can be a limiting factor. L-Cystine dimethyl ester dihydrochloride, with its higher solubility, provides a more stable and readily available source of L-cystine, thereby supporting robust cell growth and viability.

Experimental Protocol: Supplementation of Cell Culture Medium

Objective: To supplement a basal cell culture medium with L-Cystine dimethyl ester dihydrochloride to enhance cell growth and mitigate oxidative stress.

Materials:

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS) or other supplements as required by the cell line

-

L-Cystine dimethyl ester dihydrochloride

-

Sterile phosphate-buffered saline (PBS)

-

Cell line of interest

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

Assay kits for cell viability (e.g., MTT or trypan blue) and oxidative stress (e.g., GSH/GSSG ratio assay)

Procedure:

-

Stock Solution Preparation: Prepare a sterile stock solution of L-Cystine dimethyl ester dihydrochloride (e.g., 100 mM) in sterile water or PBS. Filter-sterilize the solution through a 0.22 µm filter.

-

Working Concentration: Determine the optimal working concentration for your cell line. A typical starting range is 0.1 to 1 mM. This may require a dose-response experiment.

-

Media Preparation: On the day of the experiment, thaw the basal medium and supplements. Add the required volume of the L-Cystine dimethyl ester dihydrochloride stock solution to the complete cell culture medium to achieve the desired final concentration.

-

Cell Seeding: Seed your cells in multi-well plates at a predetermined density.

-

Treatment: Replace the seeding medium with the prepared medium containing L-Cystine dimethyl ester dihydrochloride. Include a control group with the basal medium without the supplement.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Analysis:

-

Cell Viability: At the end of the incubation period, assess cell viability using a standard method like the MTT assay or trypan blue exclusion.

-

Oxidative Stress Markers: To evaluate the effect on the cellular antioxidant capacity, measure the intracellular GSH levels or the GSH/GSSG ratio using a commercially available kit.

-

Peptide Synthesis

L-Cystine dimethyl ester dihydrochloride is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for introducing disulfide bridges into peptides.[4] The pre-formed disulfide bond simplifies the synthesis process by avoiding the need for a separate oxidation step to form the disulfide bridge on the resin.

Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

Objective: To incorporate L-Cystine dimethyl ester dihydrochloride into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

L-Cystine dimethyl ester dihydrochloride

-

Automated or manual peptide synthesizer

Procedure:

-

Resin Preparation: Swell the resin in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard SPPS protocols.

-

Peptide Chain Elongation: Perform cycles of Fmoc deprotection and coupling of the subsequent amino acids in the desired sequence.

-

Incorporation of L-Cystine Dimethyl Ester:

-

For the coupling of L-Cystine dimethyl ester dihydrochloride, it is treated as a dipeptide.

-

Dissolve L-Cystine dimethyl ester dihydrochloride and the coupling reagents in DMF.

-

Add the base to neutralize the dihydrochloride salt and activate the carboxyl groups.

-

Add the activated solution to the deprotected N-terminus of the peptide-resin.

-

Allow the coupling reaction to proceed for the optimized time.

-

-

Post-Coupling: After the incorporation of the L-cystine unit, continue with the coupling of the remaining amino acids in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Drug Delivery Systems

The disulfide bond in L-Cystine dimethyl ester dihydrochloride can be utilized as a redox-sensitive linker in drug delivery systems.[] For instance, it can be incorporated into hydrogels or nanoparticles. In the reducing environment of the intracellular space, the disulfide bond is cleaved, leading to the controlled release of the encapsulated drug.

Safety and Handling

L-Cystine dimethyl ester dihydrochloride is classified as a hazardous substance.[9] It is harmful if swallowed and causes skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[9][10]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9] A dust mask is recommended when handling the powder.[4]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Use only in a well-ventilated area.[9] Wash hands and any exposed skin thoroughly after handling.[9]

-

Storage: Store at room temperature for short-term use. For long-term storage, it is recommended to store at -20°C.

Conclusion

L-Cystine dimethyl ester dihydrochloride is a versatile and valuable reagent for researchers and drug development professionals. Its improved solubility and function as a precursor to L-cysteine make it a superior alternative to L-cystine in many applications. By understanding its properties and utilizing the provided protocols, scientists can effectively leverage this compound to advance their research in cell biology, peptide chemistry, and drug delivery.

References

-

PubChem. (n.d.). Cystine dimethyl ester dihydrochloride. Retrieved from [Link]

- Houben-Weyl. (2003). Synthesis of Cystine Peptide Analogues. In Science of Synthesis (Vol. E 22).

- Han, Y., et al. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Peptide Research, 49(4), 292-299.

-

Organic Syntheses. (n.d.). l-CYSTINE. Retrieved from [Link]

- Wang, B., et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Bioorganic & Medicinal Chemistry Letters, 28(5), 849-853.

- Google Patents. (2021). Process of making n,n'-diacetyl-l-cystine.

-

Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Moodle@Units. (n.d.). Solid phase peptide. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). L- Cystine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). L-Cystine dimethyl ester dihydrochloride. Retrieved from [Link]

-

ResearchGate. (2001). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Retrieved from [Link]

- Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143-3153.

-

ResearchGate. (2013). Glutathione synthesis. Retrieved from [Link]

- Ganea, E., & Harding, J. J. (2003). Regulation of L-cystine transport and intracellular GSH level by a nitric oxide donor in primary cultured rabbit conjunctival epithelial cell layers. Investigative Ophthalmology & Visual Science, 44(3), 1168-1175.

- Lu, S. C. (2000). Regulation of glutathione synthesis.

- Lu, S. C. (2009). Regulation of glutathione synthesis. Molecular aspects of medicine, 30(1-2), 42-59.

Sources

- 1. scbt.com [scbt.com]

- 3. L-Cystine dimethyl ester dihydrochloride [myskinrecipes.com]

- 4. L-胱氨酸二甲酯 二盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. himedialabs.com [himedialabs.com]

- 6. L-Cysteine in Cell Culture [sigmaaldrich.com]

- 7. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Cystine dimethyl ester dihydrochloride | C8H18Cl2N2O4S2 | CID 2724376 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-Cystine Dimethyl Ester Dihydrochloride for Researchers

Abstract

L-Cystine dimethyl ester dihydrochloride is a pivotal reagent in modern biomedical research, prized for its superior solubility and cell permeability compared to its parent amino acid, L-cystine. As a stable, water-soluble salt, it serves as an efficient intracellular delivery vehicle for L-cysteine. Once inside the cell, it is rapidly metabolized to L-cysteine, the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. This guide provides a comprehensive overview of the compound's properties, mechanism of action, key applications in studying oxidative stress and cytoprotection, detailed experimental protocols, and essential handling information for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Modified Amino Acid

L-cystine, a disulfide-linked dimer of the amino acid L-cysteine, is fundamental to numerous biological processes, including protein structure and cellular redox homeostasis. However, its utility in experimental systems is hampered by poor aqueous solubility. To overcome this limitation, L-Cystine dimethyl ester dihydrochloride was developed. By converting the two carboxylic acid groups into methyl esters and forming a dihydrochloride salt, two critical advantages are achieved:

-

Enhanced Solubility: The ester and salt forms dramatically increase solubility in aqueous buffers and polar organic solvents, simplifying the preparation of stock solutions for cell culture and other assays.[][2][3]

-

Improved Cell Permeability: The esterification of the polar carboxyl groups makes the molecule more lipophilic, facilitating its transport across the lipid bilayer of cell membranes. This allows it to act as a potent prodrug for intracellular L-cysteine delivery.[4][5]

This modification makes L-Cystine dimethyl ester dihydrochloride an invaluable tool for investigating the roles of L-cysteine and glutathione in cellular health and disease.[]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in research. The key properties of L-Cystine dimethyl ester dihydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 32854-09-4 | [6] |

| Molecular Formula | C₈H₁₆N₂O₄S₂ · 2HCl | [][2] |

| Molecular Weight | 341.28 g/mol | [][6] |

| Appearance | White to off-white crystalline powder or solid | [][7] |

| Melting Point | 180-185 °C (with decomposition) | [][7] |

| Solubility | Soluble in Water, Methanol, and DMSO | [][2][3] |

| Storage | Short-term at room temperature; Long-term at -20°C is recommended. | [2] |

Cellular Mechanism of Action: From Prodrug to Protector

The primary utility of L-Cystine dimethyl ester dihydrochloride lies in its ability to elevate intracellular L-cysteine levels, which directly fuels the synthesis of glutathione (GSH). This process is a cornerstone of the cellular antioxidant defense system.

-

Uptake: The esterified compound readily crosses the cell membrane.

-

Hydrolysis: Once inside the cell, ubiquitous intracellular esterase enzymes cleave the methyl ester groups, releasing L-cystine.[8][9]

-

Reduction: The disulfide bond of L-cystine is then reduced to yield two molecules of L-cysteine. This reduction is typically mediated by enzymes like thioredoxin reductase or by glutathione itself.[10][11]

-

Glutathione Synthesis: The newly formed L-cysteine becomes the rate-limiting substrate for the enzyme glutamate-cysteine ligase (GCL), the first step in the de novo synthesis of glutathione.[12]

This pathway effectively bypasses the cell's reliance on transmembrane amino acid transporters for cysteine uptake, providing a robust method to augment the intracellular antioxidant pool.[10]

Key Research Applications

The ability to reliably increase intracellular cysteine makes this compound a versatile tool in various research fields.

A. Antioxidant and Cytoprotection Studies

This is the most common application. Researchers use L-Cystine dimethyl ester dihydrochloride to protect cells from oxidative damage induced by a wide range of stressors, including hydrogen peroxide, toxins, radiation, and certain drugs.[13][14] By pre-treating cells, researchers can investigate the specific role of glutathione in mitigating apoptosis, lipid peroxidation, and protein carbonylation.[14] Studies have shown that analogs of L-cystine can effectively increase the intracellular glutathione pool, highlighting its close relationship with oxidative stress regulation.[13][15]

B. Neuroscience Research

Oxidative stress is a key pathological feature of many neurodegenerative diseases. L-cysteine derivatives are used in in vitro models to explore neuroprotective strategies.[4] L-cysteine itself has been shown to play a neuroprotective role by inhibiting apoptosis and promoting synaptic structure, often through pathways involving endogenous hydrogen sulfide (H₂S) production.[16] The cell-permeant nature of the ester form makes it particularly suitable for these studies.[4]

C. Drug Development and Cystinuria Research

In the field of pharmaceutical development, this compound serves as a building block for creating peptides with enhanced stability or for prodrugs designed for controlled release.[][7] Furthermore, it has been instrumental in studying cystinosis, a genetic disorder characterized by the accumulation of cystine crystals in lysosomes.[8][9][14] Experiments using L-Cystine dimethyl ester to load lysosomes have provided direct evidence for the defective clearance of cystine in cells from cystinosis patients.[8][9] More stable diamide derivatives have also been developed as potential crystallization inhibitors for treating cystinuria.[17][18]

Experimental Protocols & Methodologies

A. Preparation of Stock Solutions

Causality: Due to the ester functional groups, the compound is susceptible to hydrolysis in aqueous solutions over time. Therefore, preparing fresh stock solutions is critical for reproducibility. For longer-term storage, DMSO is preferred over aqueous buffers.

Protocol for 100 mM Aqueous Stock (for immediate use):

-

Calculate Mass: Weigh out 34.13 mg of L-Cystine dimethyl ester dihydrochloride (MW = 341.28 g/mol ) for 1 mL of final solution.

-

Dissolution: Add the powder to a sterile microcentrifuge tube. Add 900 µL of sterile, cell-culture grade water or phosphate-buffered saline (PBS).

-

Mix: Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may assist dissolution.[19]

-

Final Volume & Sterilization: Adjust the final volume to 1 mL. Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[19]

-

Usage: Use the freshly prepared solution immediately. Do not store aqueous solutions for more than a day.[19]

Protocol for 100 mM DMSO Stock (for long-term storage):

-

Follow steps 1 and 2 above, but use anhydrous, high-purity DMSO instead of water/PBS.

-

Mix thoroughly. An ultrasonic bath can be used to facilitate dissolution if needed.[19]

-

Once dissolved, aliquot the stock solution into smaller, single-use sterile cryovials to avoid multiple freeze-thaw cycles.

-

Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage.[19]

B. Workflow for a Cell-Based Cytoprotection Assay

This protocol provides a framework for testing the ability of L-Cystine dimethyl ester dihydrochloride to protect cells from an oxidative insult (e.g., H₂O₂).

Step-by-Step Methodology:

-

Cell Seeding (Day 1): Plate your cells of interest (e.g., HeLa, SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment (Day 2): Remove the old media. Add fresh media containing the desired concentrations of L-Cystine dimethyl ester dihydrochloride (a typical range is 0.1 to 1.0 mM). Include "vehicle-only" control wells.[10]

-

Incubation: Incubate the cells for a period sufficient to allow for uptake and GSH synthesis (e.g., 4 to 16 hours). This timing should be optimized for your specific cell line and experimental goals.

-

Oxidative Challenge: Add the oxidative stressor (e.g., H₂O₂) directly to the media in the pre-treated wells and the "toxin-only" control wells.

-

Endpoint Measurement (Day 3): After a suitable incubation period with the toxin (e.g., 8 to 24 hours), measure cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Normalize the results to the untreated control cells. A successful experiment will show a dose-dependent increase in cell viability in the wells pre-treated with L-Cystine dimethyl ester dihydrochloride compared to the "toxin-only" wells.

Safety, Handling, and Storage

While some safety data sheets (SDS) classify the compound as not hazardous, others indicate it may cause skin, eye, and respiratory irritation.[20][21][22] It is prudent to follow standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the solid powder or solutions.[23][24]

-

Handling: Avoid creating dust. Use a chemical fume hood if handling large quantities.[20][24] Wash hands thoroughly after handling.[23][24]

-

Storage: Store the solid compound in a tightly sealed container in a cool, dry place. Long-term storage at -20°C is recommended to ensure maximum stability.[2] Protect from moisture to prevent hydrolysis.

Conclusion

L-Cystine dimethyl ester dihydrochloride is a superior alternative to L-cystine for cell-based research. Its excellent solubility and cell permeability make it a reliable and efficient agent for delivering L-cysteine into cells. This capability allows researchers to directly investigate and modulate the glutathione-dependent antioxidant system, providing critical insights into the mechanisms of cytoprotection, neurodegeneration, and various metabolic diseases. By following the established protocols and handling guidelines presented here, researchers can effectively leverage this powerful compound to advance their scientific inquiries.

References

- Chevallier, V., et al. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Journal of Biotechnology, 327, 1-8.

-

PubChem. (n.d.). Cystine dimethyl ester dihydrochloride. Retrieved from [Link]

-

PubMed. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Retrieved from [Link]

-

MySkinRecipes. (n.d.). L-Cystine dimethyl ester dihydrochloride. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: L-Cystine dihydrochloride. Retrieved from [Link]

- Steinherz, R., et al. (1982). Cystine accumulation and clearance by normal and cystinotic leukocytes exposed to cystine dimethyl ester. PNAS, 79(14), 4446-4450.

- Liu, X., et al. (2022). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. Antioxidants, 11(10), 1947.

- Steinherz, R., et al. (1982). Cystine accumulation and clearance by normal and cystinotic leukocytes exposed to cystine dimethyl ester. PMC - NIH.

-

J&K Scientific LLC. (n.d.). L-Cystine Dimethyl Ester Dihydrochloride, 96%. Retrieved from [Link]

- Muir, A., et al. (2017). Environmental cystine drives glutamine anaplerosis and sensitizes cancer cells to glutaminase inhibition. eLife.

- Pang, J., et al. (2021). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PMC - NIH.

- Ditrich, K., et al. (2019). Evaluation of cysteine ethyl ester as efficient inducer for glutathione overproduction in Saccharomyces spp. PubMed.

- Laube, F. R., et al. (2006). Promotion of oxidative stress in kidney of rats loaded with cystine dimethyl ester. PubMed.

- Chevallier, V., et al. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. ScienceDirect.

- Sahota, A., et al. (2018).

- Wang, Z., et al. (2019).

- Tseng, W. I., et al. (2021). l-Cystine is associated with the dysconnectivity of the default-mode network and salience network in attention-deficit/hyperactivity disorder. PubMed.

-

Aging-US. (n.d.). Supplementary Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of cystine and cystine-derived metabolites. Retrieved from [Link]

- Gamcsik, M. P., et al. (2002). Increased rate of glutathione synthesis from cystine in drug-resistant MCF-7 cells. PubMed.

- Bates, M. L., et al. (2024).

Sources

- 2. usbio.net [usbio.net]

- 3. usbio.net [usbio.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Evaluation of cysteine ethyl ester as efficient inducer for glutathione overproduction in Saccharomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. L-Cystine dimethyl ester dihydrochloride [myskinrecipes.com]

- 8. pnas.org [pnas.org]

- 9. Cystine accumulation and clearance by normal and cystinotic leukocytes exposed to cystine dimethyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Increased rate of glutathione synthesis from cystine in drug-resistant MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. Promotion of oxidative stress in kidney of rats loaded with cystine dimethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Use of novel cystine analogs to decrease oxidative stress and control product quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. fishersci.com [fishersci.com]

- 22. jk-sci.com [jk-sci.com]

- 23. chemos.de [chemos.de]

- 24. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to L-Cystine Dimethyl Ester Dihydrochloride

Foreword: Beyond the Catalog Page

L-Cystine dimethyl ester dihydrochloride (CAS 32854-09-4), often abbreviated as CDME, is more than a mere catalog chemical. It stands at a fascinating intersection of prodrug design, biomaterials science, and the fundamental chemistry of amino acids. While its primary structure—a simple diester of the disulfide-linked amino acid L-cystine—appears straightforward, its applications and limitations reveal critical lessons in chemical stability, biological activity, and rational drug design. This guide moves beyond basic specifications to provide a comprehensive technical overview, synthesizing field-proven insights with established chemical principles to empower researchers in their work. We will delve into its synthesis, explore its pivotal role as a molecular imposter in preventing biomineralization, detail its utility as a redox-responsive crosslinker, and critically evaluate its stability, which ultimately informs its practical applications.

Section 1: Core Molecular Profile

L-Cystine dimethyl ester dihydrochloride is the hydrochloride salt of the dimethyl ester of L-cystine. The esterification of the two carboxylic acid groups enhances its solubility in organic solvents compared to the parent amino acid, L-cystine, facilitating its use in various synthetic applications.[1][] The presence of the disulfide bond is the molecule's defining feature, imparting redox sensitivity that is central to its function in advanced applications.

Physicochemical & Structural Data

A summary of the key quantitative data for L-Cystine dimethyl ester dihydrochloride is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 32854-09-4 | [3] |

| Molecular Formula | C₈H₁₆N₂O₄S₂ · 2HCl | [3] |

| Molecular Weight | 341.28 g/mol | [][3] |

| Appearance | White to off-white solid/powder | [] |

| Melting Point | 182-183 °C (decomposes) | [3] |

| Solubility | Soluble in Water, Methanol, DMSO | [4] |

| Optical Activity | [α]²²/D −36.0° (c = 4% in methanol) | [3] |

Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of the compound.

-

Storage: While short-term storage at room temperature is acceptable, long-term storage is recommended at -20°C to minimize degradation.[4] The compound is hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere.

-

Safety: L-Cystine dimethyl ester dihydrochloride is classified as an irritant, causing skin, eye, and respiratory irritation.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Engineering controls such as a fume hood are recommended to avoid inhalation of the powder.[5]

Section 2: Chemical Synthesis Pathway

The most common and direct route to synthesizing L-Cystine dimethyl ester dihydrochloride is through a Fischer-Speier esterification of L-cystine. This classic method utilizes an excess of methanol, which acts as both the solvent and the reagent, with an acid catalyst to drive the reaction towards the diester product. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it reacts with methanol in situ to generate anhydrous HCl, which serves as the catalyst, while also consuming the water produced during the reaction, thus pushing the equilibrium forward.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established Fischer esterification methods for amino acids.[6][7]

Materials:

-

L-Cystine (1 equivalent)

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂) (2.2 equivalents)

-

Diethyl Ether

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice-water bath.

-

Reagent Addition: Suspend L-Cystine (1 eq.) in anhydrous methanol (approx. 5-10 mL per gram of L-cystine).

-

Catalyst Introduction: While stirring vigorously, slowly add thionyl chloride (2.2 eq.) dropwise to the suspension. Causality: This exothermic reaction generates HCl gas. Slow addition at 0°C is crucial to control the reaction rate and prevent excessive heat generation which could lead to side products.[8] The thionyl chloride reacts with methanol to form methyl sulfite and HCl, ensuring anhydrous acidic conditions ideal for esterification.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting L-cystine spot is no longer visible (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol and residual SOCl₂ under reduced pressure using a rotary evaporator. The crude product will be an off-white solid.

-

Purification: The crude solid can be purified by recrystallization. A common method is to dissolve the crude product in a minimal amount of hot methanol and then precipitate it by adding cold diethyl ether. Filter the resulting white crystalline solid and dry it under vacuum. This process yields the final product as its dihydrochloride salt.

Section 3: Chemical Stability and In Vivo Liability

A critical consideration for any biologically active molecule is its stability. For L-Cystine dimethyl ester, its defining ester linkages are also its primary liability, particularly in biological environments.

Hydrolytic Instability

The ester groups of CDME are susceptible to hydrolysis back to the parent carboxylic acids (L-cystine). This reaction can be catalyzed by both acid and base, but the most significant factor for its biological applications is enzymatic catalysis.

-

Esterase-Mediated Hydrolysis: In vivo, esterase enzymes readily hydrolyze the methyl ester groups.[9][10] This rapid conversion is a well-known characteristic of simple alkyl esters and is often exploited in prodrug design.[9]

-

Consequences for Drug Development: This metabolic instability is a major drawback for applications requiring the intact molecule to reach a target site. Upon hydrolysis, CDME reverts to L-cystine.[9] In the context of its use as a treatment for cystinuria (an L-cystine crystallization disease), this conversion is counterproductive, as it releases the very molecule responsible for stone formation.[9] This fundamental insight drove researchers to design more stable L-cystine diamides, which replace the labile ester linkage with a robust amide bond, leading to compounds with significantly improved in vivo efficacy.[10]

Section 4: Key Applications and Methodologies

Despite its metabolic instability, L-Cystine dimethyl ester dihydrochloride serves as a valuable tool in several research areas, primarily where its redox sensitivity can be exploited or where it acts as a structural mimic over short timeframes.

Application I: Inhibition of L-Cystine Crystallization (Cystinuria Research)

The most well-documented application of CDME is as a "molecular imposter" to inhibit the crystal growth of L-cystine, the underlying cause of kidney stones in the genetic disorder cystinuria.[10][11]

Mechanism of Action: L-cystine crystals grow as solute molecules from the supersaturated urine attach to the growing crystal faces. CDME, being a structural mimic of L-cystine, can bind to these same crystal growth sites.[11] However, the terminal methyl groups of the bound CDME sterically block the attachment of subsequent L-cystine molecules, effectively "capping" the growth surface and slowing or halting crystallization.[11] Atomic force microscopy studies have revealed that CDME specifically binds to the {100} step planes of the crystal, frustrating the attachment of L-cystine solute molecules.[11]

Experimental Protocol: In Vitro Crystallization Inhibition Assay This protocol is adapted from methodologies used to evaluate L-cystine crystallization inhibitors.[9]

-

Prepare Supersaturated L-Cystine Solution: Prepare a supersaturated solution of L-cystine (e.g., 2 mM) in a biologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare Inhibitor Stock: Prepare a stock solution of L-Cystine dimethyl ester dihydrochloride (e.g., 1 mM) in the same buffer.

-

Incubation: Add the CDME stock solution to the supersaturated L-cystine solution to achieve the desired final inhibitor concentrations (e.g., 2 µM, 10 µM). Include a control with only buffer added.

-

Equilibration: Allow the mixtures to incubate at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 72 hours) to allow crystallization to reach equilibrium.

-

Quantification: After incubation, centrifuge the samples to pellet the precipitated L-cystine crystals. Carefully collect the supernatant.

-

Analysis: Determine the concentration of L-cystine remaining in the supernatant using a suitable analytical method, such as a fluorescence-based assay or HPLC. An effective inhibitor will result in a higher concentration of L-cystine remaining in the solution compared to the control.

Application II: Redox-Responsive Biomaterials

The disulfide bond in CDME can be cleaved by reducing agents such as glutathione (GSH), which is present at high concentrations inside cells. This redox sensitivity makes it an excellent building block for creating "smart" biomaterials, like hydrogels, that can release a payload in a reducing environment.

Workflow: Synthesis of a Redox-Responsive Hydrogel This protocol outlines a general workflow for using CDME as a crosslinker to form a degradable hydrogel.

-

Polymer Functionalization (if necessary): Start with a polymer backbone containing functional groups that can react with the amines of CDME. Polymers with carboxylic acid groups (e.g., hyaluronic acid, poly(acrylic acid)) are common.

-

Activation: In an aqueous buffer, activate the carboxylic acid groups on the polymer using a carbodiimide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of NHS (N-hydroxysuccinimide) to form a more stable active ester intermediate.

-

Crosslinking: Add L-Cystine dimethyl ester dihydrochloride to the activated polymer solution. The primary amine groups of CDME will react with the activated esters on the polymer chains, forming stable amide bonds and creating a crosslinked hydrogel network. The disulfide bond from CDME acts as the bridge between polymer chains.

-

Drug Loading & Purification: A therapeutic agent can be incorporated during the gelation process. The resulting hydrogel is then purified, typically by dialysis, to remove unreacted reagents.

-

Redox-Responsive Release: When the hydrogel is placed in a reducing environment (e.g., intracellular conditions with high GSH), the disulfide crosslinks are cleaved, leading to the degradation of the hydrogel and the controlled release of the encapsulated drug.[12]

Application III: Peptide Synthesis

CDME and its monomeric counterpart, L-cysteine methyl ester, are valuable reagents in peptide synthesis. They allow for the introduction of a C-terminal ester or a pre-formed disulfide bridge. A particularly elegant method involves anchoring Fmoc-Cys-OCH₃ to a resin via its side-chain thiol, enabling the synthesis of peptides with a C-terminal cysteine methyl ester.[13]

Protocol: Solid-Phase Synthesis of a Peptide with C-Terminal Cysteine Methyl Ester This protocol is based on the side-chain anchoring strategy developed for trityl-based resins.[13]

-

Resin Loading: Attach Fmoc-Cys-OCH₃ (1.5 eq.) to 2-chlorotrityl chloride resin (1 eq.) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) (4 eq.) in an anhydrous solvent like dichloromethane (DCM). The side-chain thiol displaces the chloride on the resin, forming a stable thioether linkage.

-

Fmoc Deprotection: Remove the N-terminal Fmoc group using a standard solution of 20% piperidine in DMF.

-

Peptide Elongation: Build the peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycles of coupling and deprotection.

-

Cleavage: Once the sequence is complete, cleave the peptide from the resin. A mild acidic cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) is used. This cocktail simultaneously cleaves the side-chain protecting groups and the thioether bond anchoring the peptide to the resin, releasing the final peptide with a free thiol and a C-terminal methyl ester. Causality: The trityl-based linker is specifically chosen for its acid lability, allowing for mild cleavage conditions that preserve the C-terminal ester, which might be hydrolyzed under harsher conditions.[13]

References

- Rimer, J. D., et al. (2010). Crystal Growth Inhibitors for the Prevention of L-Cystine Kidney Stones through Molecular Design. Journal of the American Society of Nephrology, 21(8), 1360-1368. [Link: https://jasn.asnjournals.org/content/21/8/1360]

- Sahota, A., et al. (2012). L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria. Journal of the American Chemical Society, 134(4), 2236–2239. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3267890/]

- Yang, Y., et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Bioorganic & Medicinal Chemistry Letters, 28(5), 927-931. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5847429/]

- Dymock, B. W., et al. (2005). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block. LSU Scholarly Repository. [Link: https://digitalcommons.lsu.edu/gradschool_theses/1020]

- Wesson, J. A., et al. (2017). Role of Molecular Recognition in l-Cystine Crystal Growth Inhibition. Crystal Growth & Design, 17(5), 2494-2502. [Link: https://pubs.acs.org/doi/10.1021/acs.cgd.7b00010]

- University of Colorado, Boulder. (n.d.). The Fischer Esterification. Department of Chemistry and Biochemistry. [Link: https://www.colorado.

- Fisher Scientific. (2024). Safety Data Sheet: L-Cystine dimethyl ester dihydrochloride. [Link: https://www.fishersci.com/store/msds?partNumber=AC439390010]

- BenchChem. (2025). Troubleshooting low yields in N-Cbz-L-Cysteine esterification. [Link: https://www.benchchem.

- United States Biological. (n.d.). L-Cystine-dimethyl Ester Dihydrochloride - Data Sheet. [Link: https://www.usbio.net/item/C9010-55]

- Organic Syntheses. (n.d.). l-CYSTINE. Organic Syntheses Procedure. [Link: http://www.orgsyn.org/demo.aspx?prep=cv1p0194]

- BOC Sciences. (n.d.). L-Cystine dimethyl ester dihydrochloride. [Link: https://www.bocsci.

- Kamber, B. (1971). [Cystine peptides from (S-acetamidomethyl-cysteine)-peptides through oxidation with iodine: synthesis of cyclo-L-cystine]. Helvetica Chimica Acta, 54(3), 927-30. [Link: https://pubmed.ncbi.nlm.nih.gov/5551631/]

- MySkinRecipes. (n.d.). L-Cystine dimethyl ester dihydrochloride. [Link: https://www.myskinrecipes.com/shop/th/research/97540-l-cystine-dimethyl-ester-dihydrochloride.html]

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage]

- Biosynth. (n.d.). L-Cystine dimethyl ester dihydrochloride. [Link: https://www.biosynth.com/p/FC41601/l-cystine-dimethyl-ester-dihydrochloride]

- Vankayala, B. & Kallur, S. C. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(7), 1513-1521. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6245353/]

- D'Souza, A. & Distefano, M. D. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic Letters, 14(21), 5582-5585. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3488582/]

- D'Souza, A. & Distefano, M. D. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. NIH Public Access. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3488582/]

- Biosynth. (n.d.). L-Cystine dimethyl ester dihydrochloride | 32854-09-4. [Link: https://www.biosynth.com/p/FC41601/l-cystine-dimethyl-ester-dihydrochloride]

- Sigma-Aldrich. (n.d.). L-Cystine dimethyl ester dihydrochloride ≥95%. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/c10000]

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage]

Sources

- 1. Improved method for synthesis of cysteine modified hyaluronic acid for in-situ hydrogel formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-胱氨酸二甲酯 二盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. research-collection.ethz.ch [research-collection.ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal Growth Inhibitors for the Prevention of L-Cystine Kidney Stones through Molecular Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of L-Cystine dimethyl ester dihydrochloride

<An In-depth Technical Guide to the Synthesis and Characterization of L-Cystine Dimethyl Ester Dihydrochloride

L-Cystine dimethyl ester dihydrochloride is a pivotal derivative of the amino acid L-cystine, featuring prominently in diverse fields ranging from pharmaceutical development to biochemical research. Its enhanced solubility in organic solvents, compared to its parent amino acid, makes it a versatile building block in peptide synthesis and the development of novel drug delivery systems.[][2] This guide provides a comprehensive overview of the synthesis, characterization, and critical applications of L-cystine dimethyl ester dihydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its synthesis, provide detailed protocols for its characterization, and explore its functional roles in various scientific endeavors.

Introduction: The Significance of L-Cystine Dimethyl Ester Dihydrochloride

L-cystine, a disulfide-linked dimer of cysteine, plays a crucial role in protein structure and function through the formation of disulfide bridges.[3][4] However, its inherent low solubility in many common solvents presents challenges in its direct application in synthetic chemistry. The esterification of its carboxylic acid groups to form L-cystine dimethyl ester dihydrochloride significantly enhances its solubility and reactivity, making it an invaluable intermediate.[]

This derivative serves as a key component in:

-

Peptide Synthesis: It is utilized in both solution-phase and solid-phase peptide synthesis to introduce disulfide bonds, which are critical for the tertiary structure and stability of many peptides and proteins.[5]

-

Drug Development: It acts as a precursor for cystine-rich peptides and proteins with improved stability.[] Furthermore, it is a foundational element for prodrugs designed for the controlled release of cystine.[]

-

Biochemical Research: It is instrumental in studying metabolic pathways involving cystine and in antioxidant research as a precursor to L-cystine and glutathione.[]

-

Cell Culture: It is often used as a supplement in cell culture media to support cell growth and viability.[]

Synthesis of L-Cystine Dimethyl Ester Dihydrochloride

The most common and efficient method for synthesizing L-cystine dimethyl ester dihydrochloride is through the Fischer-Speier esterification of L-cystine. This acid-catalyzed reaction involves the treatment of L-cystine with methanol in the presence of a strong acid catalyst, typically hydrogen chloride.

Underlying Principles of Fischer-Speier Esterification

The Fischer-Speier esterification is a classic organic reaction that converts a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst.[6] The mechanism for the synthesis of L-cystine dimethyl ester dihydrochloride can be outlined as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (HCl) protonates the carbonyl oxygen of the carboxylic acid groups of L-cystine, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water.

-

Deprotonation: The protonated carbonyl oxygen is deprotonated to yield the final ester.

This process occurs at both carboxylic acid functional groups of the L-cystine molecule. The amino groups are protonated by the acidic conditions to form ammonium chlorides, resulting in the dihydrochloride salt.

Detailed Experimental Protocol

Materials:

-

L-Cystine

-

Methanol (anhydrous)

-

Hydrogen chloride (gas) or Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet tube is charged with L-cystine and anhydrous methanol.

-

Introduction of HCl: The suspension is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the mixture with stirring until saturation is achieved. Alternatively, thionyl chloride can be added dropwise to the cooled methanolic suspension. This in situ generation of HCl is a common and effective alternative.[6]

-

Reflux: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield a crude solid.

-

Purification: The crude product is triturated with anhydrous diethyl ether to remove any unreacted starting materials and by-products. The resulting white solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford pure L-cystine dimethyl ester dihydrochloride.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions because the presence of water can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield.

-

Acid Catalyst: The strong acid catalyst is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic methanol.

-

Excess Methanol: Methanol serves as both the reactant and the solvent, and using it in excess helps to drive the equilibrium of the reaction towards the formation of the ester product.

-

Reflux Temperature: Heating the reaction to reflux increases the reaction rate, allowing the esterification to proceed to completion in a reasonable amount of time.

-

Trituration with Diethyl Ether: Diethyl ether is used for purification because the desired product, L-cystine dimethyl ester dihydrochloride, is insoluble in it, while non-polar impurities and excess reagents are soluble.

Characterization of L-Cystine Dimethyl Ester Dihydrochloride

Comprehensive characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized L-cystine dimethyl ester dihydrochloride. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties

A summary of the key physical and chemical properties of L-Cystine dimethyl ester dihydrochloride is presented in the table below.

| Property | Value | Reference |

| CAS Number | 32854-09-4 | [2][3][7] |

| Molecular Formula | C₈H₁₆N₂O₄S₂·2HCl | [3][7] |

| Molecular Weight | 341.28 g/mol | [2][3][7][8] |

| Appearance | White to off-white solid/powder | [][2] |

| Melting Point | 182-183 °C (decomposes) | [2] |

| Solubility | Soluble in water, DMSO, and methanol. | [9] |

| Optical Activity | [α]22/D −36.0°, c = 4% in methanol |

Spectroscopic Characterization

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of L-cystine dimethyl ester dihydrochloride.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments. For L-cystine dimethyl ester dihydrochloride in DMSO-d₆, the expected chemical shifts are:

-

~4.3 ppm (t): Methine proton (α-CH) adjacent to the amino and ester groups.

-

~3.8 ppm (s): Methyl protons (-OCH₃) of the ester groups.

-

~3.4 ppm (m): Methylene protons (-CH₂-) adjacent to the disulfide bond.[10]

-

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Expected chemical shifts in DMSO-d₆ would be around:

-

~169 ppm: Carbonyl carbon of the ester group.

-

~53 ppm: Methyl carbon of the ester group.

-

~51 ppm: Alpha-carbon (methine).

-

~40 ppm: Beta-carbon (methylene).

-

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for L-cystine dimethyl ester dihydrochloride include:

-

~3000-2800 cm⁻¹: N-H stretching of the ammonium salt.

-

~1740 cm⁻¹: C=O stretching of the ester group.

-

~1220 cm⁻¹: C-O stretching of the ester group.

-

~540 cm⁻¹: S-S stretching of the disulfide bond.

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. In positive-ion mode, the expected molecular ion peak would correspond to the protonated molecule [M+H]⁺.[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[12]

Chromatographic Techniques

Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the synthesized compound. A single sharp peak in the HPLC chromatogram and a single spot on the TLC plate are indicative of a high-purity sample.

Safety and Handling

L-cystine dimethyl ester dihydrochloride should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13][14][15][16]

-

Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[14][15] Use in a well-ventilated area.[13][14]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2][9] Long-term storage at -20°C is recommended.[9]

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of L-cystine dimethyl ester dihydrochloride. The Fischer-Speier esterification offers a reliable and efficient route to this important amino acid derivative. A multi-technique approach to characterization, including NMR, IR, and MS, is essential to ensure the identity and purity of the synthesized compound. With its enhanced solubility and reactivity, L-cystine dimethyl ester dihydrochloride will continue to be a valuable tool for researchers and scientists in the fields of peptide chemistry, drug development, and biochemical research.

Visualizations

Synthesis Workflow

Caption: Fischer-Speier esterification workflow for L-Cystine dimethyl ester dihydrochloride.

Characterization Logic

Caption: Logic diagram for the comprehensive characterization of the target compound.

References

-

MySkinRecipes. (n.d.). L-Cystine dimethyl ester dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Cystine dimethyl ester dihydrochloride. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: L-Cystine dihydrochloride. Retrieved from [Link]

-

Pankaj, D., et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. National Institutes of Health. Retrieved from [Link]

-

SpectraBase. (n.d.). L-Cystine dimethyl ester dihydrochloride - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS L-CYSTINE DIMETHYL ESTER. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). L-Cystine Dimethyl Ester Dihydrochloride, 96%. Retrieved from [Link]

-

Ajinomoto. (2022). SAFETY DATA SHEET: L-CYSTINE. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]

- Google Patents. (n.d.). Process For Purifying L-Cysteine.

-

Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. (2023). Analytical Science. Retrieved from [Link]

-

National Institutes of Health. (2024). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). l-CYSTINE. Retrieved from [Link]

-

Scirp.org. (n.d.). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of l-cysteine and l-cystine between 500 and 3500 cm–1. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). L- Cystine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). L-Cysteine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cystine. Retrieved from [Link]

- Google Patents. (n.d.). Method of producing l-cystine.

-

ResearchGate. (2017). L-Cysteine (3-Nitrophenyl)methyl Ester Hydrochloride: A New Chiral Reagent in the Sugar Analysis. Retrieved from [Link]

Sources

- 2. L-Cystine dimethyl ester dihydrochloride [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. himedialabs.com [himedialabs.com]

- 5. L-シスチンジメチルエステル 二塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Cystine dimethyl ester dihydrochloride | C8H18Cl2N2O4S2 | CID 2724376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

- 10. Dimethyl L-cystinate dihydrochloride(32854-09-4) 1H NMR spectrum [chemicalbook.com]

- 11. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 12. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemos.de [chemos.de]

- 14. tcichemicals.com [tcichemicals.com]

- 15. cleanchemlab.com [cleanchemlab.com]

- 16. fishersci.com [fishersci.com]

L-Cystine dimethyl ester dihydrochloride mechanism of action in biochemical assays

An In-Depth Technical Guide to the Mechanism of Action of L-Cystine Dimethyl Ester Dihydrochloride in Biochemical Assays

Abstract

L-Cystine dimethyl ester dihydrochloride (CDME) is a highly soluble and cell-permeant derivative of the amino acid L-cystine. Its primary role in biochemical research is to serve as an efficient intracellular delivery vehicle for L-cysteine. This guide elucidates the core mechanism of action, wherein CDME traverses the cell membrane, undergoes intracellular hydrolysis by esterases to release L-cystine, which is subsequently reduced to L-cysteine. This process effectively bypasses the poor aqueous solubility of L-cystine and the instability of L-cysteine in culture media. The resulting increase in the intracellular L-cysteine pool directly fuels the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant, thereby enhancing cellular defenses against oxidative stress. This guide provides an in-depth exploration of this mechanism, its applications in cytoprotection and cell culture, and detailed protocols for its practical implementation in a research setting.

The Central Role and Challenge of the Cysteine/Cystine Redox Couple

In cellular biochemistry, the amino acid L-cysteine and its oxidized dimer, L-cystine, are of paramount importance. L-cysteine is a proteinogenic amino acid essential for protein structure and function. Critically, it is the rate-limiting precursor for the synthesis of the tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine or GSH), which is central to cellular redox homeostasis.[1][2]

However, the direct use of these amino acids in in vitro systems, such as cell culture, is fraught with challenges:

-

L-Cystine: Exhibits very low solubility at neutral pH, making it difficult to achieve physiologically relevant concentrations in standard culture media without precipitation.[3]

-

L-Cysteine: While more soluble, its free thiol group is highly reactive and prone to rapid auto-oxidation to L-cystine in the oxygen-rich environment of culture medium, reducing its bioavailability.[3][4]

These limitations necessitate the use of more stable and soluble derivatives to ensure reliable and efficient delivery of cysteine into cells for experimental studies.

L-Cystine Dimethyl Ester Dihydrochloride (CDME): A Superior Delivery Vehicle

CDME is an esterified form of L-cystine that is engineered to overcome the aforementioned challenges. Supplied as a dihydrochloride salt, it is a water-soluble, white powder that provides a significant advantage for researchers.[]

Table 1: Physicochemical Properties of L-Cystine Dimethyl Ester Dihydrochloride

| Property | Value | Source |

| Chemical Formula | C₈H₁₆N₂O₄S₂·2HCl | [6] |

| Molecular Weight | 341.28 g/mol | [6] |

| Appearance | White to off-white solid | [][7] |

| Solubility | Soluble in Water, Methanol, DMSO | [] |

| Storage | Room Temperature | [7] |

The rationale for using CDME is grounded in its superior chemical properties compared to its parent amino acids, making it a more reliable reagent for modulating intracellular cysteine levels.

Table 2: Comparison of Cysteine/Cystine Delivery Agents

| Compound | Key Advantage | Key Limitation | Mechanism of Cysteine Delivery |

| L-Cystine | Direct precursor | Very poor solubility at neutral pH | Cellular uptake via amino acid transporters |

| L-Cysteine | More soluble than L-Cystine | Unstable in media, rapidly oxidizes | Cellular uptake via amino acid transporters |

| N-Acetyl-L-Cysteine (NAC) | Stable and soluble | Requires deacetylation, indirect delivery | Uptake followed by enzymatic deacetylation |

| L-Cystine Dimethyl Ester (CDME) | Excellent solubility and stability | Requires intracellular enzymatic cleavage | Passive diffusion/transport followed by esterase hydrolysis and reduction |

The Core Mechanism of Action

The efficacy of CDME as a research tool lies in its multi-step intracellular conversion process, which ensures the targeted release of L-cysteine where it is most needed: inside the cell.

-

Cellular Uptake: As a lipophilic ester, CDME readily crosses the cell membrane, a process far more efficient than the transporter-dependent uptake of L-cystine.[8][9]

-

Intracellular Hydrolysis: Once inside the cytoplasm, ubiquitous intracellular carboxylesterases recognize and hydrolyze the two methyl ester bonds.[10] This enzymatic cleavage releases the native L-cystine molecule.

-

Reduction to L-Cysteine: The liberated L-cystine is immediately reduced to two molecules of L-cysteine.[4][11] This critical reduction step is primarily mediated by the glutathione and thioredoxin systems, which are abundant in the cell's reducing environment.[1][12]

This cascade efficiently elevates the intracellular concentration of L-cysteine, making it available for downstream metabolic processes.

Key Biochemical Applications and Assays

The primary utility of CDME is to predictably increase the intracellular L-cysteine pool, enabling the study and modulation of cysteine-dependent pathways.

Augmentation of the Intracellular Glutathione (GSH) Pool

The most direct and significant consequence of CDME action is the bolstering of GSH synthesis. By supplying the rate-limiting substrate, L-cysteine, CDME treatment leads to a measurable increase in total intracellular GSH levels.[13][14][15] This application is fundamental for studies investigating cellular redox state and antioxidant capacity.

Detailed Protocol: Measurement of Intracellular GSH using the DTNB-Based Enzymatic Recycling Assay

This protocol provides a reliable method to quantify total glutathione (GSH + GSSG) in cell lysates, which is expected to increase after CDME treatment. The assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), measured at 412 nm. Glutathione reductase is included to recycle GSSG back to GSH, ensuring measurement of the total pool.[16]

I. Materials and Reagents:

-

L-Cystine dimethyl ester dihydrochloride (CDME)

-

Cell lysis buffer (e.g., RIPA buffer or 100 mM phosphate buffer with 1 mM EDTA)

-

DTNB solution (5 mM in 100 mM potassium phosphate buffer, pH 7.5)

-

Glutathione Reductase (GR) solution (10 units/mL in phosphate buffer)

-

NADPH solution (4 mg/mL in phosphate buffer)

-

GSH standard solution (for standard curve)

-

Protein assay kit (e.g., BCA or Bradford)

-

96-well microplate

-

Microplate reader with 412 nm filter

II. Step-by-Step Methodology:

-

Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of CDME (e.g., 100 µM, 250 µM, 500 µM) or vehicle control for a predetermined time (e.g., 4-24 hours).

-

Cell Lysis: Aspirate media, wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Homogenization: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate supernatant using a standard protein assay. This is crucial for normalizing the GSH levels.

-

GSH Standard Curve: Prepare a series of GSH standards (e.g., 0-50 µM) in lysis buffer.

-

Assay Reaction: In a 96-well plate, add the following to each well:

-

120 µL of NADPH solution

-

20 µL of DTNB solution

-

20 µL of cell lysate supernatant (or GSH standard)

-

Initiate the reaction by adding 20 µL of Glutathione Reductase solution.

-

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10 minutes.

-

Data Analysis: Calculate the rate of TNB formation (ΔAbs/min) for each sample and standard. Plot the standard curve (rate vs. GSH concentration). Determine the GSH concentration in the samples from the standard curve and normalize to the protein concentration (e.g., in nmol GSH/mg protein).

III. Self-Validating Controls:

-

Vehicle Control: Cells treated with the same solvent used to dissolve CDME.

-

Untreated Control: Baseline GSH levels.

-

Positive Control: Cells treated with N-acetyl-cysteine (NAC), another known GSH precursor.

-

Reaction Blank: A well containing all reagents except the cell lysate to measure background absorbance.

Table 3: Representative Data from a Glutathione Assay

| Treatment Group | GSH Concentration (nmol/mg protein) | Fold Change vs. Control |

| Untreated Control | 35.2 ± 2.1 | 1.00 |

| Vehicle Control | 34.8 ± 2.5 | 0.99 |

| CDME (250 µM) | 68.5 ± 4.3 | 1.95 |

| H₂O₂ (100 µM) | 15.1 ± 1.8 | 0.43 |

| CDME + H₂O₂ | 45.9 ± 3.7 | 1.30 |

Cytoprotection Against Oxidative Stress

A direct functional consequence of increased GSH is enhanced protection against cellular damage induced by reactive oxygen species (ROS). Researchers can use CDME to pre-condition cells, making them more resilient to a subsequent oxidative insult.

Detailed Protocol: Assessing CDME-Mediated Cytoprotection

This workflow uses a standard viability assay (e.g., MTT or PrestoBlue™) to quantify the protective effect of CDME pre-treatment against an acute oxidative stressor like hydrogen peroxide (H₂O₂).

I. Materials and Reagents:

-

CDME

-

Hydrogen Peroxide (H₂O₂)

-

Complete cell culture medium

-

Cell viability reagent (e.g., MTT, WST-1, or resazurin-based reagents)

-

96-well cell culture plates

II. Experimental Workflow:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]

- 4. Transport of cystine and cysteine and cell growth in cultured human diploid fibroblasts: effect of glutamate and homocysteate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-シスチンジメチルエステル 二塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. L-Cystine dimethyl ester dihydrochloride [myskinrecipes.com]

- 8. D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cystine accumulation and clearance by normal and cystinotic leukocytes exposed to cystine dimethyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Use of novel cystine analogs to decrease oxidative stress and control product quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of L-Cystine Dimethyl Ester Dihydrochloride in Aqueous Solutions: A Comprehensive Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cystine dimethyl ester dihydrochloride is a pivotal derivative of the amino acid L-Cystine, utilized in peptide synthesis, drug delivery systems, and biochemical research.[1] Its esterified form enhances solubility over the parent amino acid, L-Cystine, which is notoriously difficult to dissolve at neutral pH.[][3] However, this modification introduces stability challenges, primarily susceptibility to hydrolysis. This guide provides a comprehensive technical overview of the methodologies required to accurately determine the aqueous solubility and stability of L-Cystine dimethyl ester dihydrochloride. We delve into the theoretical underpinnings of its behavior in aqueous media and present detailed, self-validating experimental protocols essential for pre-formulation, formulation development, and analytical studies.

Introduction: The Double-Edged Sword of Esterification

L-Cystine is an essential sulfur-containing amino acid critical for protein structure and function, but its limited aqueous solubility at physiological pH presents a significant hurdle in many applications, including cell culture and parenteral drug formulation.[4] The conversion to its dimethyl ester dihydrochloride salt (Figure 1) is a common strategy to overcome this limitation. The two hydrochloride moieties ensure high solubility in acidic conditions, while the ester groups improve solubility in organic solvents and can enhance solubility in aqueous media compared to the zwitterionic parent amino acid.[]

However, this enhanced solubility comes at the cost of chemical stability. Ester linkages are susceptible to hydrolysis, which would regenerate the poorly soluble L-Cystine, potentially leading to precipitation and loss of efficacy.[5] Furthermore, the central disulfide bond remains a reactive site, prone to reduction and disulfide exchange reactions.[6] Therefore, a thorough understanding and rigorous quantification of both solubility and stability as a function of pH, temperature, and time are paramount for any researcher or developer working with this compound.

Figure 1: Chemical Structure of L-Cystine Dimethyl Ester Dihydrochloride Molecular Formula: C₈H₁₆N₂O₄S₂ · 2HCl Molecular Weight: 341.28 g/mol CAS Number: 32854-09-4

Aqueous Solubility Profile: Beyond Simple Dissolution

Determining the true equilibrium solubility is a cornerstone of pre-formulation. It dictates the maximum achievable concentration in a given vehicle and informs formulation strategy. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by multiple regulatory bodies.[7]

The "Why": Causality in Protocol Design

The core principle of the shake-flask method is to ensure that a true equilibrium is reached between the dissolved and undissolved solid forms of the compound.[8]

-

Choice of Media: The pH-solubility profile is critical. We use buffers spanning the physiological and pharmaceutical range (pH 1.2 to 6.8) to understand how the compound will behave in different environments, such as the stomach or intravenous formulations.[7] The choice of buffer salts (e.g., HCl, acetate, phosphate) is based on their pKa values to ensure adequate buffering capacity at the target pH.

-

Temperature Control: Solubility is temperature-dependent. The study is conducted at a constant, controlled temperature (e.g., 37 °C) to mimic physiological conditions and ensure reproducibility.[7]

-

Equilibration Time: An extended incubation period (e.g., 24-72 hours) is necessary because reaching equilibrium is not instantaneous. Periodic agitation prevents the settling of solid material, ensuring continuous contact between the solid and the solvent.[8][9]

-

Separation & Analysis: After incubation, the undissolved solid must be completely removed to accurately measure the concentration of the dissolved compound. Filtration through a low-binding filter (e.g., PVDF) is a reliable method.[9] Quantification is typically performed using a specific and sensitive analytical technique like High-Performance Liquid Chromatography (HPLC), which can distinguish the analyte from any potential impurities or early-stage degradants.[9]

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps to determine the pH-solubility profile of L-Cystine dimethyl ester dihydrochloride.

Materials:

-

L-Cystine dimethyl ester dihydrochloride (solid powder)

-

Buffer Solutions: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8)[7]

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a suitable detector

-

Analytical balance, pipettes, and other standard laboratory equipment[9]

Procedure:

-